Bienvenue dans la boutique en ligne BenchChem!

(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide

5α-reductase inhibition 4-azasteroid pharmacophore Dutasteride intermediate

CAS 164656-19-3 is the critical penultimate intermediate in Dutasteride synthesis, bearing the completed 2,5-bis(trifluoromethyl)phenyl carboxamide side chain on the native androst-4-ene-3-one core. This unique structural position makes it irreplaceable for process control during A-ring oxidation and 4-aza cyclization. Procure at ≥98% purity as an IPC reference standard for HPLC retention time marking, step-completion quantification, and ANDA impurity profiling. Also serves as a defined negative control in SAR studies isolating the 4-aza pharmacophore contribution to 5α-reductase inhibition. Not a bioactive surrogate for Dutasteride.

Molecular Formula C28H31F6NO2
Molecular Weight 527.5 g/mol
CAS No. 164656-19-3
Cat. No. B146186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide
CAS164656-19-3
Molecular FormulaC28H31F6NO2
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=CC(=O)CCC35C
InChIInChI=1S/C28H31F6NO2/c1-25-11-9-17(36)13-15(25)3-5-18-19-7-8-22(26(19,2)12-10-20(18)25)24(37)35-23-14-16(27(29,30)31)4-6-21(23)28(32,33)34/h4,6,13-14,18-20,22H,3,5,7-12H2,1-2H3,(H,35,37)/t18-,19-,20-,22+,25-,26-/m0/s1
InChIKeyFKERXIWUYAOAFY-YICXHFHNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide (CAS 164656-19-3): A Critical Dutasteride Intermediate for 5α-Reductase Inhibitor Research and Procurement


(17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide (CAS 164656-19-3) is a synthetic steroidal 17β-carboxamide that serves as a key late-stage intermediate in the synthesis of Dutasteride (CAS 164656-23-9), the clinically approved dual inhibitor of 5α-reductase isoenzymes type 1 and type 2 . The compound features an androst-4-ene-3-one core bearing the 2,5-bis(trifluoromethyl)phenyl carboxamide moiety at the 17β-position, sharing the identical N-aryl pharmacophore with Dutasteride but critically lacking the 4-aza substitution and Δ¹ unsaturation that define the potent 4-azasteroid class of 5α-reductase inhibitors [1]. This structural distinction positions CAS 164656-19-3 not as a bioactive endpoint but as a process-specific intermediate whose procurement value resides in its defined role within the Dutasteride synthetic pathway and its utility as an analytical reference standard for impurity profiling and process development [2].

Why (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide Cannot Be Substituted by Generic 5α-Reductase Inhibitor Intermediates


Generic substitution among steroidal 17β-carboxamide intermediates is precluded by the strict functional group tolerance required at each step of the Dutasteride synthetic sequence. The target compound CAS 164656-19-3 occupies a uniquely late position in the synthesis: it bears the completed 2,5-bis(trifluoromethyl)phenyl carboxamide side chain already installed but retains the native androst-4-ene-3-one ring system prior to oxidative A-ring modification [1]. Attempting to substitute this intermediate with earlier precursors (lacking the bis-trifluoromethylphenyl group) or later-stage intermediates (such as the 4-aza-5α-androstan-3-one or 4-aza-androst-1-ene derivatives) introduces mismatched reactivity profiles at the A-ring oxidation, cyclization, and dehydrogenation steps [2]. Furthermore, the absence of the 4-aza group in CAS 164656-19-3 fundamentally distinguishes it from the final drug substance Dutasteride (CAS 164656-23-9) and from its aza-steroid intermediates (e.g., CAS 104239-97-6); the 4-aza substitution is the essential pharmacophoric element conferring sub-nanomolar 5α-reductase inhibition, meaning that CAS 164656-19-3 cannot serve as a bioactive surrogate for Dutasteride in pharmacological assays . Procurement decisions must therefore be driven by the compound's specific synthetic position and purity specifications rather than by any assumption of interchangeability with structurally related 4-azasteroids.

Quantitative Differentiation Evidence for (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide (CAS 164656-19-3) Relative to Dutasteride and 4-Azasteroid Comparators


Structural Absence of the 4-Aza Pharmacophore vs. Dutasteride: Impact on 5α-Reductase Inhibition Potency

CAS 164656-19-3 possesses an intact androst-4-ene-3-one A-ring, whereas Dutasteride (CAS 164656-23-9) incorporates a 4-aza-androst-1-ene-3-one A-ring. This structural divergence is functionally decisive: the 4-aza substitution is the essential pharmacophoric element for potent, time-dependent inhibition of both type 1 and type 2 5α-reductase [1]. Dutasteride inhibits human type-1 5AR with an IC₅₀ of 6 nM and type-2 5AR with an IC₅₀ of 7 nM, and is approximately 60-fold more potent than Finasteride against type 1 5AR . In contrast, steroidal 17β-carboxamides bearing the native androst-4-ene-3-one core (without 4-aza substitution) have been characterized as substrates for, rather than potent inhibitors of, 5α-reductase, with the 4-ene-3-one system being required for substrate recognition by the enzyme's NADPH-binding domain [2]. No sub-micromolar 5α-reductase IC₅₀ values have been reported for CAS 164656-19-3 itself, consistent with the established SAR that the 4-aza group is indispensable for high-affinity inhibition [2].

5α-reductase inhibition 4-azasteroid pharmacophore Dutasteride intermediate structure-activity relationship

Synthetic Pathway Position: Late-Stage Intermediate Preceding A-Ring Oxidation and 4-Aza Cyclization

In the published Dutasteride synthetic route, CAS 164656-19-3 is the intermediate obtained after amide coupling of the 2,5-bis(trifluoromethyl)aniline with the androst-4-ene-17β-carboxylic acid scaffold, but prior to the critical A-ring transformations—oxidative cleavage with NaIO₄/KMnO₄, cyclization with ammonia to form the 4-aza-5-ene system, hydrogenation to the 4-aza-5α-androstane, and final 1,2-dehydrogenation to yield the 4-aza-androst-1-ene core of Dutasteride [1]. This positions CAS 164656-19-3 as the last intermediate before the multi-step A-ring reconstruction that installs the 4-aza pharmacophore. By comparison, the penultimate intermediate 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (CAS 104239-97-6) is three to four synthetic steps downstream and already contains the complete 4-aza-androst-1-ene-3-one pharmacophore, requiring only final amide coupling [1]. The distinct reactivity of the androst-4-ene-3-one system (susceptible to oxidative cleavage) versus the 4-aza-5α-androstan-3-one system (requiring dehydrogenation) makes these intermediates non-interchangeable in process chemistry [2].

Dutasteride synthesis process chemistry late-stage intermediate A-ring modification

Commercially Available Purity Grades: 99% (Aladdin) vs. >95% (Multiple Vendors) — Impact on Suitability as an Analytical Reference Standard

CAS 164656-19-3 is commercially available at differentiated purity tiers that dictate its fitness for specific analytical applications. Aladdin (Shanghai) offers the compound at 99% purity (Catalog #N354006-50mg, 50 mg, ¥1,674.32) , making it suitable as an analytical reference standard for HPLC impurity profiling of Dutasteride API. Multiple other vendors, including Bio-Delta and Dalton Research Molecules, supply the compound at >95% purity, which is adequate for synthetic intermediate use but may introduce unidentified impurity peaks in chromatographic analyses [1]. Notably, the 17α-epimer impurity of Dutasteride (CAS 1796930-46-5) is a recognized pharmacopeial impurity; the 99% purity grade of CAS 164656-19-3 is essential to avoid co-elution or misidentification of epimer-related substances during method validation [2]. No compendial reference standard (USP/EP/Pharm) for this specific intermediate has been established, making the 99% commercial grade the highest available purity benchmark for research use.

analytical reference standard purity specification impurity profiling HPLC purity

Absence of the 1,2-Double Bond vs. Dutasteride: Implications for Androgen Receptor Binding and Dual Pharmacological Activity

Dutasteride contains a 4-aza-androst-1-ene-3-one core, where the Δ¹ double bond contributes to conformational rigidity and enhances binding to the androgen receptor (AR) in addition to 5α-reductase inhibition. Research on 4-methyl-3-oxo-4-aza-5α-androst-1-ene-17β-N-aryl-carboxamides has demonstrated that compounds bearing the Δ¹ unsaturation bind to the AR with IC₅₀ values as low as 8 nM, achieving combined androgen blockade (5α-reductase inhibition plus AR antagonism) [1]. CAS 164656-19-3, lacking both the 4-aza substitution and the Δ¹ double bond present in the 4-aza-androst-1-ene system, is not expected to exhibit meaningful AR binding affinity. The androst-4-ene-3-one core is a substrate-like structure recognized by 5α-reductase for NADPH-dependent reduction rather than a high-affinity ligand for the AR ligand-binding domain [2]. This further underscores that CAS 164656-19-3 is a synthetic intermediate without the dual pharmacological profile of the final drug substance.

androgen receptor antagonism Δ¹ unsaturation dual 5α-reductase/AR activity conformational restriction

Serum DHT Suppression Profile of Dutasteride vs. Finasteride: Contextualizing the Pharmacological Gap Between the Final Drug and Its Intermediate

To contextualize the pharmacological distance between CAS 164656-19-3 and the final drug substance, it is instructive to compare the in vivo DHT suppression achieved by Dutasteride versus Finasteride. Dutasteride (0.5 mg/day) reduces serum DHT by >90% (up to 93–94.7%), whereas Finasteride (1–5 mg/day) reduces serum DHT by approximately 70% [1]. This differential arises from Dutasteride's dual inhibition of both type 1 and type 2 5α-reductase (IC₅₀: 6 nM and 7 nM, respectively; half-life: 3–5 weeks), compared to Finasteride's selective type 2 inhibition (IC₅₀ ~4.2 nM for type 2; >100-fold selectivity over type 1; half-life: 6–8 hours) [2]. CAS 164656-19-3, lacking the 4-aza pharmacophore essential for potent 5α-reductase inhibition, is several orders of magnitude removed from even Finasteride-level activity. This quantitative framework reinforces that CAS 164656-19-3 has no plausible role as a pharmacological agent and is exclusively a process intermediate or analytical reference material.

DHT suppression Dutasteride vs. Finasteride 5α-reductase inhibition in vivo pharmacodynamic benchmark

Recommended Procurement and Application Scenarios for (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide (CAS 164656-19-3) Based on Differentiation Evidence


Dutasteride Process Development: Monitoring the Oxidative Cleavage and 4-Aza Cyclization Steps

CAS 164656-19-3 should be procured at ≥99% purity as a reference standard for in-process control (IPC) during the critical A-ring transformation sequence of Dutasteride synthesis. As established in Section 3 (Evidence Item 2), this compound is the last intermediate before the NaIO₄/KMnO₄ oxidative cleavage of the androst-4-ene-3-one A-ring and subsequent cyclization with ammonia to form the 4-aza-androst-5-ene system . Process chemists can use the 99% purity grade (Aladdin Catalog #N354006) to establish HPLC retention time markers, quantify step completion, and identify process-related impurities that carry through to the final API [1]. The absence of the 4-aza group at this stage makes CAS 164656-19-3 uniquely suitable for specifically tracking the A-ring oxidation and cyclization efficiency, independent of downstream 4-aza intermediates.

Dutasteride ANDA Impurity Profiling and Analytical Method Validation

For generic drug applications (ANDAs) referencing Dutasteride, CAS 164656-19-3 is an essential impurity marker, as it represents the penultimate non-aza intermediate that may persist as a process impurity if the 4-aza cyclization or subsequent dehydrogenation steps are incomplete. As noted in Section 3 (Evidence Items 3 and 4), the 99% purity grade is required to avoid interference from unidentified impurities in HPLC/UV or LC-MS methods . The compound's distinct androst-4-ene-3-one chromophore (λmax ~240 nm) provides a unique UV signature that differentiates it from 4-aza-steroid impurities (λmax shifted due to the 4-aza-1-ene conjugation), enabling selective detection even in the presence of late-stage intermediates [1]. Procurement of this intermediate alongside the characterized 17α-epimer impurity (Dutasteride EP Impurity E, CAS 1796930-46-5) supports comprehensive impurity profiling for ANDA submissions.

Structure-Activity Relationship (SAR) Studies on the 4-Aza Pharmacophore Requirement for 5α-Reductase Inhibition

CAS 164656-19-3 serves as a critical negative control in SAR studies designed to probe the contribution of the 4-aza substitution to 5α-reductase inhibitory potency. As demonstrated in Section 3 (Evidence Items 1 and 5), the compound lacks the 4-aza group that endows Dutasteride with sub-nanomolar IC₅₀ values against both type 1 (6 nM) and type 2 (7 nM) 5α-reductase . By comparing the inhibitory activity of CAS 164656-19-3 with Dutasteride and other 4-aza-androst-1-ene-17β-carboxamides, medicinal chemists can quantitatively isolate the contribution of the 4-aza-1-ene structural motif to enzyme inhibition, AR binding, and cellular anti-proliferative activity in androgen-responsive prostate cancer cell lines such as LNCaP [1]. This compound provides a defined, synthetically accessible baseline representing the 'aza-deleted' scaffold for SAR tables.

Quality Control Release Testing for Dutasteride Intermediate Suppliers

Contract manufacturing organizations (CMOs) and API suppliers producing Dutasteride should procure CAS 164656-19-3 as a characterized working standard for incoming quality control of this intermediate from external vendors. As established in Section 3 (Evidence Item 3), commercially available grades range from >95% to 99% purity . QC laboratories should establish acceptance criteria (e.g., ≥98% by HPLC at 240 nm, single maximum impurity ≤0.5%, total impurities ≤2.0%) using the 99% grade as the external reference standard for system suitability testing. Identity confirmation by ¹H-NMR should verify the characteristic signals of the androst-4-ene-3-one C4-proton (~5.7 ppm, singlet), the 2,5-bis(trifluoromethyl)phenyl aromatic protons (7.5–8.0 ppm, multiplet), and the 17β-carboxamide NH proton, ensuring that the procured intermediate has not undergone unintended A-ring modification or epimerization at C-17 [1].

Quote Request

Request a Quote for (17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.